![molecular formula C10H11ClN2O B2376493 (S)-4-Aminochroman-6-carbonitrile hydrochloride CAS No. 2193051-89-5](/img/structure/B2376493.png)
(S)-4-Aminochroman-6-carbonitrile hydrochloride
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Description
“(S)-4-Aminochroman-6-carbonitrile hydrochloride” is a hydrochloride salt of an organic compound. In chemistry, a hydrochloride is an acid salt resulting from the reaction of hydrochloric acid with an organic base . Hydrochlorides are commonly used in medications to improve their water solubility .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques, including Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and stability, can be determined using various experimental methods .
Scientific Research Applications
Buffering Agent in Biochemistry and Molecular Biology
(S)-4-Aminochroman-6-carbonitrile hydrochloride: can serve as a buffering agent in laboratory experiments. Specifically, it is useful in maintaining pH levels close to neutral. Researchers commonly employ it in techniques like gel electrophoresis, protein purification, and biochemical assays .
Antimetabolite and Anticancer Properties
This compound has been investigated for its potential as an antimetabolite and anticancer agent. Its unique structure may interfere with cellular processes, making it a subject of interest in cancer research . Further studies are needed to explore its precise mechanisms and therapeutic applications.
Antibacterial and Antiallergic Activities
Researchers have explored the antibacterial and antiallergic properties of (S)-4-Aminochroman-6-carbonitrile hydrochloride . These investigations aim to understand its effects on microbial growth and allergic responses .
Calcium Channel Antagonist
The compound’s interaction with calcium channels has attracted attention. As a calcium channel antagonist, it may impact cellular calcium signaling pathways. This property could have implications for cardiovascular health and neurological disorders .
Anti-Inflammatory and Analgesic Effects
Preliminary studies suggest that (S)-4-Aminochroman-6-carbonitrile hydrochloride possesses anti-inflammatory and analgesic properties. Researchers explore its potential in managing pain and inflammation .
Other Potential Applications
Beyond the mentioned areas, this compound may have additional applications, such as antihypertensive effects, antituberculostatic activity, and more. However, further research is necessary to fully uncover its diverse roles .
properties
IUPAC Name |
(4S)-4-amino-3,4-dihydro-2H-chromene-6-carbonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.ClH/c11-6-7-1-2-10-8(5-7)9(12)3-4-13-10;/h1-2,5,9H,3-4,12H2;1H/t9-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYBHSHUWNHLLO-FVGYRXGTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=C(C=C2)C#N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@H]1N)C=C(C=C2)C#N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Aminochroman-6-carbonitrile hydrochloride | |
CAS RN |
2193051-89-5 |
Source
|
Record name | (4S)-4-amino-3,4-dihydro-2H-1-benzopyran-6-carbonitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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